molecular formula C19H14F3N5OS B11508532 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B11508532
M. Wt: 417.4 g/mol
InChI Key: FQRXZPVTIWRBOW-UHFFFAOYSA-N
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Description

3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a triazole ring, and various substituents including a methoxyphenyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multi-step reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using a catalyst such as vitamin B1 . This reaction is characterized by high yields (78-92%) and simple operation, making it efficient for laboratory synthesis.

Industrial Production Methods

For industrial production, the synthesis may involve solvent-free condensation and reductive amination reactions. These methods are advantageous due to their operational simplicity, short reaction times, and high yields . The use of N-heterocyclic amines as key intermediates is common in the pharmaceutical industry for the preparation of active pharmaceutical ingredients and bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to its specific combination of functional groups and heterocyclic rings, which contribute to its distinct chemical properties and potential applications. Its trifluoromethyl and methoxyphenyl substituents may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C19H14F3N5OS

Molecular Weight

417.4 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H14F3N5OS/c1-28-12-8-6-11(7-9-12)14-10-15(24-23-14)17-25-26-18(29)27(17)16-5-3-2-4-13(16)19(20,21)22/h2-10H,1H3,(H,23,24)(H,26,29)

InChI Key

FQRXZPVTIWRBOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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